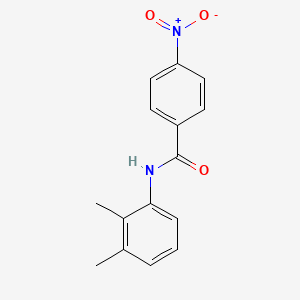

N-(2,3-dimethylphenyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-4-3-5-14(11(10)2)16-15(18)12-6-8-13(9-7-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHVMGBGCKQTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35709-76-3 | |

| Record name | 4-NITROBENZO-2',3'-XYLIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The 4 Nitrobenzoyl Ring:this Ring is Strongly Deactivated Towards Electrophilic Attack. It Bears Two Powerful Electron Withdrawing Groups:

The Nitro Group (-NO₂): A very strong deactivating group and a meta-director.

The Amide Carbonyl (-C=O): Also a deactivating group and a meta-director.

Due to this profound deactivation, forcing an electrophile onto this ring is exceptionally difficult and requires harsh reaction conditions. If substitution were to occur, it would be directed to the positions meta to the nitro group (positions 3 and 5), which are also ortho and meta to the amide carbonyl.

The 2,3 Dimethylphenyl Ring:this Ring is Significantly More Susceptible to Electrophilic Attack. Its Reactivity is Controlled by a Combination of Activating and Directing Groups:

The Amide Linkage (-NH-C=O): The amide group as a whole is considered an ortho-, para-directing group. The lone pair on the nitrogen atom can donate electron density to the ring through resonance, activating it. However, this activating effect is moderated because the lone pair also participates in resonance with the adjacent carbonyl group.

Two Methyl Groups (-CH₃): These are weakly activating, ortho-, para-directing groups.

When considering an electrophilic attack on this ring, the directing effects of all three substituents must be considered. The amide group directs to positions 4 and 6. The methyl group at position 2 directs to positions 1 (occupied), 3 (occupied), and 4. The methyl group at position 3 directs to positions 2 (occupied), 4, and 5.

The positions are therefore influenced as follows:

Position 4: Activated by the amide group (para), the C-2 methyl (ortho), and the C-3 methyl (ortho). This position is strongly activated.

Position 5: Activated by the C-3 methyl (para) and weakly by the C-2 methyl (meta).

Position 6: Activated by the amide group (ortho) and weakly by the C-2 methyl (para) and C-3 methyl (meta).

Considering both electronic activation and steric hindrance from the adjacent methyl group, position 4 is the most probable site for electrophilic substitution . Position 6 is the next most likely, though potentially more sterically hindered.

Common EAS reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃ or N-bromosuccinimide) would preferentially occur on this more activated 2,3-dimethylphenyl ring. stackexchange.comguidechem.comorganic-chemistry.org

| Ring System | Substituents | Overall Reactivity | Predicted Major Substitution Site(s) |

|---|---|---|---|

| 4-Nitrobenzoyl | -NO₂ (meta-director), -CONH- (meta-director) | Strongly Deactivated | Position 3 (meta to NO₂) |

| 2,3-Dimethylphenyl | -NHCO- (o,p-director), 2x -CH₃ (o,p-directors) | Activated | Position 4 |

Hydrolytic Stability and Cleavage of the Amide Bond

Amide bonds are generally robust and resistant to cleavage due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under forcing conditions of strong acid or base with heating, the amide bond in N-(2,3-dimethylphenyl)-4-nitrobenzamide can be hydrolyzed. youtube.com This cleavage breaks the molecule into its constituent carboxylic acid and amine.

The hydrolysis products are:

4-nitrobenzoic acid

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. khanacademy.orgrsc.org

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺).

Nucleophilic attack by water on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

Collapse of the tetrahedral intermediate, with the newly formed amine being expelled as the leaving group.

Deprotonation of the resulting protonated carboxylic acid to yield 4-nitrobenzoic acid. The expelled 2,3-dimethylaniline is protonated in the acidic medium to form the 2,3-dimethylanilinium ion.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis occurs via nucleophilic acyl substitution, initiated by the attack of a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. youtube.comkhanacademy.org

The mechanism proceeds as follows:

Nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide nitrogen as an anion (a very poor leaving group). This step is generally the rate-determining step and requires significant energy input (heating).

The highly basic 2,3-dimethylamide anion immediately deprotonates the newly formed 4-nitrobenzoic acid in a rapid acid-base reaction.

This results in the final products: the 4-nitrobenzoate (B1230335) salt and 2,3-dimethylaniline. An acidic workup step is required to protonate the carboxylate and isolate the neutral 4-nitrobenzoic acid.

The electron-withdrawing nitro group on the benzoyl portion of the molecule makes the carbonyl carbon more electrophilic, which can facilitate the initial nucleophilic attack in both acidic and basic hydrolysis compared to an unsubstituted benzamide (B126).

Advanced Spectroscopic and Crystallographic Characterization of N 2,3 Dimethylphenyl 4 Nitrobenzamide

High-Resolution Spectroscopic Characterization

A complete spectroscopic characterization is essential for the unambiguous confirmation of the molecular structure of a synthesized compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(2,3-dimethylphenyl)-4-nitrobenzamide, ¹H and ¹³C NMR spectra would provide definitive information on the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the amide proton (N-H), the protons on the 2,3-dimethylphenyl ring, and the protons on the 4-nitrophenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution patterns on both aromatic rings.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons, the methyl carbons, and the carbonyl carbon of the amide group.

Without experimental data, a table of expected chemical shifts cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display key absorption bands confirming its structure.

A data table of these vibrational frequencies cannot be provided without access to an experimental spectrum. Key expected vibrations would include:

N-H Stretch: Typically observed in the region of 3300-3500 cm⁻¹.

C=O Stretch (Amide I): A strong absorption usually found between 1630 and 1690 cm⁻¹.

N-O Asymmetric & Symmetric Stretch: Strong absorptions characteristic of the nitro group, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum is characterized by the wavelength of maximum absorbance (λ_max). The presence of two aromatic rings and a nitro group suggests that the molecule would absorb in the UV region.

The expected transitions would be π → π* and potentially n → π* transitions, arising from the conjugated aromatic systems and the non-bonding electrons on the oxygen and nitrogen atoms. hnue.edu.vntruman.edu Specific λ_max values are dependent on the exact molecular structure and solvent used, and thus cannot be reported without experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₅H₁₄N₂O₃, Molecular Weight: 270.29 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 270. The fragmentation pattern would likely involve cleavage of the amide bond, leading to characteristic fragments such as the benzoyl cation and ions corresponding to the substituted aniline (B41778) moiety. researchgate.netyoutube.com A detailed fragmentation table cannot be compiled without experimental results.

Solid-State Structural Analysis by X-ray Crystallography

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

A single-crystal X-ray diffraction study of this compound would yield detailed information about its solid-state conformation. This would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Intermolecular Interactions: Revealing how molecules are packed in the crystal, including any hydrogen bonding involving the amide N-H group.

Without a published crystal structure, it is not possible to provide a table of crystallographic data. mdpi.comresearchgate.netmdpi.com

Analysis of Conformational Preferences in the Crystalline State

A definitive analysis of the conformational preferences of this compound in the crystalline state cannot be provided without experimental single-crystal X-ray diffraction data. Such an analysis would typically involve the examination of key torsion and dihedral angles to describe the three-dimensional arrangement of the molecule.

The primary conformational features of interest in this class of compounds are:

The planarity of the central amide bridge (-CO-NH-): The degree of twist around the C-N and C-C bonds of the amide group.

The orientation of the nitro and methyl substituents relative to their respective aromatic rings.

Without a solved crystal structure, a data table of these parameters cannot be generated.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The investigation of intermolecular interactions and the resulting crystal packing motifs for this compound is contingent upon the availability of its crystal structure data. This analysis identifies the non-covalent forces that govern how individual molecules arrange themselves into a stable, three-dimensional lattice.

Key interactions that would be expected and analyzed in the solid state of this compound include:

N-H···O Hydrogen Bonding: The amide hydrogen (N-H) would likely act as a hydrogen-bond donor to an oxygen atom of either the carbonyl group (C=O) or the nitro group (NO₂) of a neighboring molecule. This is typically the most significant intermolecular interaction, often leading to the formation of well-defined motifs like chains or dimers.

Weak C-H···O Interactions: Aromatic and methyl C-H groups can act as weak hydrogen-bond donors to the oxygen atoms of the carbonyl and nitro groups, further stabilizing the crystal packing.

π-π Stacking: Interactions between the electron-rich dimethylphenyl ring and the electron-deficient nitrophenyl ring of adjacent molecules could occur, influencing the packing arrangement.

Nitro-π or other weak interactions: The electron-withdrawing nitro group can participate in various weak intermolecular contacts.

A detailed description of these interactions and a data table summarizing the geometry of significant intermolecular contacts cannot be compiled in the absence of crystallographic data for this compound.

Computational and Theoretical Investigations of N 2,3 Dimethylphenyl 4 Nitrobenzamide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties from first principles. These computations offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Studies utilizing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry of N-(2,3-dimethylphenyl)-4-nitrobenzamide in its ground state.

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The optimized structure reveals the spatial arrangement of the atoms, including the planarity of the phenyl rings and the orientation of the amide linkage and nitro group. This foundational data is crucial for all subsequent theoretical analyses.

Table 1: Selected Optimized Geometric Parameters (Theoretical) Note: This table is illustrative. Actual values would be derived from specific DFT calculations which are not publicly available for this exact molecule.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| N-H Bond Length | ~1.02 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| N-O (Nitro) Bond Length | ~1.23 Å |

| Dihedral Angle (Ring1-Amide) | Variable |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies and their corresponding vibrational modes can be correlated with experimental spectroscopic data, aiding in the precise assignment of spectral bands.

Key vibrational modes typically analyzed include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, the symmetric and asymmetric stretching of the NO2 group, and various C-H and C-C stretching and bending modes of the aromatic rings. For instance, the characteristic C=O stretching vibration is expected in the 1650-1700 cm⁻¹ region. Discrepancies between calculated and experimental frequencies, often corrected by a scaling factor, can provide insights into intermolecular interactions in the solid state.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: This table is illustrative and based on general frequency ranges for similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300-3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=O (Amide) | Stretching | ~1680 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1550 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the most negative regions (typically colored red) are localized around the electronegative oxygen atoms of the carbonyl and nitro groups, indicating sites susceptible to electrophilic attack. Positive regions (colored blue), associated with nucleophilic reactivity, are generally found around the hydrogen atoms.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher reactivity. In this compound, the HOMO is typically localized on the dimethylphenyl-amide moiety, while the LUMO is concentrated on the nitrobenzamide portion, indicating a potential for intramolecular charge transfer upon excitation.

Table 3: Frontier Molecular Orbital (FMO) Parameters (Theoretical) Note: This table is illustrative. Actual values would be derived from specific calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 |

Prediction of Non-linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. The presence of the electron-donating dimethylphenyl group and the electron-withdrawing nitro group, connected by a π-conjugated system, facilitates this charge transfer.

Theoretical calculations can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high value of first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. These properties are typically calculated using DFT methods and are crucial for designing new materials for applications in optoelectronics and photonics.

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling techniques explore the conformational possibilities of a molecule and how its three-dimensional structure relates to its activity.

Conformational Energy Landscape and Flexibility Analysis

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the potential energy surface by rotating the single bonds, particularly the C-N bonds of the amide linkage. This analysis helps to identify the most stable (lowest energy) conformers and the energy barriers between different conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide (B126) Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com For benzamide analogues, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects, thereby guiding the design of new molecules with enhanced potency. igi-global.comnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. biointerfaceresearch.com The process of developing a QSAR model for benzamide analogues typically involves the following steps:

Data Set Selection: A series of benzamide derivatives with known biological activities (e.g., enzyme inhibition, antimicrobial activity) is selected. This set is usually divided into a training set for model development and a test set for model validation. igi-global.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., LogP), and topological indices. ijpsr.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. igi-global.com The goal is to identify a combination of descriptors that best explains the variance in the activity of the compounds in the training set.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques. biointerfaceresearch.com A statistically robust QSAR model can then be used to predict the biological activity of new, untested benzamide analogues. mdpi.com

For instance, a QSAR study on a series of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity against the A459 human lung cancer cell line resulted in a model with a high correlation coefficient (r = 0.921), indicating a strong relationship between the selected descriptors and the anticancer activity. jppres.com

The table below illustrates the types of descriptors often found to be significant in QSAR models of benzamide analogues and their general influence on biological activity.

| Descriptor Type | Example Descriptors | General Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions with the target receptor. |

| Steric | Molecular Weight, Molar Refractivity, Shadow Indices | Relates to the size and shape of the molecule, influencing its fit into the binding pocket. igi-global.com |

| Hydrophobic | LogP, LogS | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. jppres.com |

| Topological | Connectivity Indices, Topological Polar Surface Area (TPSA) | Describes the atomic arrangement and branching of the molecule, which can be related to its interaction capabilities. ijpsr.com |

By analyzing the QSAR equation, researchers can identify which structural modifications are likely to lead to an increase or decrease in the biological activity of benzamide derivatives.

Molecular Docking Simulations with Biological Receptor Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. walshmedicalmedia.com This technique is widely used to understand the molecular basis of ligand-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. mdpi.com For this compound and its analogues, molecular docking simulations provide valuable insights into their binding modes with various biological targets.

The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com The results of molecular docking simulations can reveal key information, including:

The binding energy, which indicates the stability of the ligand-receptor complex.

The specific amino acid residues in the receptor's active site that interact with the ligand.

The types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net

Several studies have investigated the molecular docking of nitrobenzamide derivatives with various biological targets. For example, a study on nitro-substituted benzamides as anti-inflammatory agents performed molecular docking with inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The results showed that the compounds with an optimal number and orientation of nitro groups exhibited stronger binding to the enzyme. researchgate.netnih.gov

Another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents used molecular docking to investigate their interactions with α-glucosidase and α-amylase. nih.govresearchgate.net The docking simulations revealed that these compounds formed hydrogen bonds and hydrophobic interactions with the active site residues of both enzymes. nih.govresearchgate.net

The following table summarizes the findings from molecular docking studies of various benzamide analogues with their respective biological targets.

| Compound/Analogue | Biological Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

| 4-nitro-N-(2,4-dinitrophenyl)benzamide | iNOS | Not specified | Not specified | researchgate.netnih.gov |

| 4-nitro-N-(3,5-dinitrophenyl)benzamide | iNOS | Not specified | Not specified | researchgate.netnih.gov |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | Not specified | -9.7 to -8.0 | nih.govresearchgate.net |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-amylase | Not specified | -9.8 to -7.9 | nih.govresearchgate.net |

| N-(4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)phenyl)-4-nitrobenzamide | 6LU7 (COVID-19 main protease) | ARG188 | -8.85 | walshmedicalmedia.com |

These molecular docking studies provide a rational basis for the observed biological activities of benzamide derivatives and offer a framework for the design of new analogues with improved binding affinities and specificities for their target receptors.

Biological Activity Studies of N 2,3 Dimethylphenyl 4 Nitrobenzamide: Mechanistic Insights in Vitro/preclinical Focus

Evaluation of Potential Anticonvulsant Properties

Research into the anticonvulsant properties of 4-nitro-N-phenylbenzamides has identified this class of compounds as having significant potential in seizure control. Preclinical studies, primarily in rodent models, have been instrumental in evaluating their efficacy. While data specific to the 2,3-dimethylphenyl isomer is limited, extensive research on closely related analogs provides valuable insights into the potential activity of the target compound.

In studies using mice, several 4-nitro-N-phenylbenzamide derivatives demonstrated notable efficacy in the maximal electroshock-induced seizure (MES) test, a standard screening model for anticonvulsant drugs. nih.gov Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide, an isomer of the subject compound, was shown to be a potent anti-MES agent. nih.gov This suggests that the dimethylphenyl substitution pattern on the N-phenyl ring is a key determinant of anticonvulsant activity within this chemical series.

Quantitative evaluation of these compounds provided key metrics for assessing both efficacy and safety, such as the median effective dose (ED₅₀), the median toxic dose (TD₅₀), and the protective index (PI = TD₅₀/ED₅₀). A higher PI value indicates a more favorable safety margin. For instance, N-(2,6-dimethylphenyl)-4-nitrobenzamide was found to have a PI of 5.2 in mice. nih.gov Another potent analog, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was found to be three times more active than the established antiepileptic drug phenytoin (B1677684) in the MES test under certain conditions. nih.gov Some derivatives in this class also showed activity against seizures induced by subcutaneous pentylenetetrazole (scPTZ). nih.gov

These findings underscore the therapeutic potential of the 4-nitro-N-phenylbenzamide scaffold. The activity of isomers like the 2,6-dimethylphenyl derivative strongly suggests that N-(2,3-dimethylphenyl)-4-nitrobenzamide warrants further investigation as a potential anticonvulsant agent.

Table 1: Anticonvulsant Activity of Related 4-Nitro-N-phenylbenzamides in Mice (MES Test) This table presents data for compounds structurally related to this compound to indicate the potential activity of the chemical class.

| Compound | Median Effective Dose (ED₅₀) in µmol/kg | Median Toxic Dose (TD₅₀) in µmol/kg | Protective Index (PI) | Source |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 | nih.gov |

Investigation of Anti-inflammatory Efficacy and Underlying Mechanisms

The benzamide (B126) scaffold is a recurring motif in compounds investigated for anti-inflammatory properties. ontosight.ai Studies on various benzamide derivatives have revealed significant potential in modulating inflammatory pathways, suggesting that this compound could possess similar activities.

Research into related structures, such as salicylanilides (N-phenylsalicylamides), has demonstrated their ability to inhibit protein denaturation, a key process in inflammation. mdpi.com For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown superior efficacy in inhibiting trypsin activity compared to acetylsalicylic acid, with IC₅₀ values ranging from 0.04–0.07 mg/mL. mdpi.comresearchgate.net This indicates a potent ability to interfere with proteinase enzymes involved in the inflammatory cascade.

The mechanisms underlying the anti-inflammatory effects of benzamide derivatives often involve the inhibition of key enzymes and mediators. Studies on novel N-phenylcarbamothioylbenzamides have shown potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.net PGE2 is a principal mediator of inflammation, and its inhibition is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs). The most active compounds in one study reduced PGE2 levels to a degree comparable to or greater than the reference drug indomethacin, while also showing a lower incidence of gastric ulcers. researchgate.net Furthermore, other related compounds have been evaluated for their inhibitory effects on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are critical to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

These mechanistic insights from structurally similar compounds provide a strong rationale for investigating this compound for anti-inflammatory activity, with a focus on its potential to inhibit protein denaturation and key enzymatic pathways like COX and PGE2 synthesis.

Comprehensive Antimicrobial Activity Profiling

The presence of both a benzamide and a nitroaromatic group in this compound suggests a potential for antimicrobial activity, as compounds containing these moieties have been extensively studied for their effects against a wide range of pathogens. ontosight.aiencyclopedia.pub

Nitroaromatic compounds have a long history in medicinal chemistry, with the nitro group acting as a crucial pharmacophore for antibacterial activity. encyclopedia.pub Similarly, benzamide derivatives have demonstrated efficacy against various bacterial strains. nanobioletters.com

Studies on 4-nitrobenzamide (B147303) derivatives have confirmed their antibacterial potential. ijpbs.com The evaluation of related compounds against both Gram-positive and Gram-negative bacteria has shown varied but promising results. For instance, certain novel benzamide derivatives have exhibited excellent activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 and 6.25 µg/mL, respectively. nanobioletters.com Halogenated salicylanilides, another class of benzamides, have shown particular effectiveness against Gram-positive bacteria, including the methicillin-resistant pathogen Staphylococcus aureus (MRSA). mdpi.com

The mechanism of action for nitro-containing compounds often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species, which can damage cellular components like DNA and proteins. The specific substitution pattern on the benzamide core can influence the compound's ability to penetrate the bacterial cell wall and interact with its target sites. nanobioletters.com

Table 2: In Vitro Antibacterial Activity of Related Benzamide Derivatives This table presents data for compounds structurally related to this compound to indicate the potential activity of the chemical class.

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Novel Benzamide Derivative (5a) | Escherichia coli | 3.12 | nanobioletters.com |

| Novel Benzamide Derivative (5a) | Bacillus subtilis | 6.25 | nanobioletters.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2500–5000 | researchgate.net |

| Nitro-derivatives with F/Cl atoms | Staphylococcus aureus | 15.6–62.5 | encyclopedia.pub |

In addition to antibacterial effects, benzamide and nitro-containing compounds are recognized for their antifungal properties. ontosight.ai The structural features of this compound align with those of other molecules that have been successfully developed as antifungal agents.

Research on N-phenylbenzamides has demonstrated activity against clinically relevant fungi such as Candida albicans. mdpi.com The mechanism of action for some of these compounds involves the inhibition of key fungal enzymes like aspartic proteinases, which are crucial for host tissue adhesion and invasion. ubaya.ac.id Similarly, nicotinamide (B372718) (a related amide) derivatives have shown potent activity against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans, with MIC values as low as 0.125–1 µg/mL. semanticscholar.org

Other studies have explored the activity of benzamide derivatives against phytopathogenic fungi. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide showed strong inhibition against Saccharomyces cerevisiae (MIC = 0.3125 g/L) and moderate activity against Fusarium oxysporum and Sclerotinia sclerotiorum (MIC = 0.625 g/L). researchgate.net Nitroalkenyl benzene (B151609) derivatives, which share the nitro functional group, have also displayed broad and potent antifungal activity comparable to established agents like Amphotericin B and Miconazole. nih.gov This collective evidence suggests that this compound is a promising candidate for antifungal screening.

Table 3: In Vitro Antifungal Activity of Related Benzamide and Nitro-Compounds This table presents data for compounds structurally related to this compound to indicate the potential activity of the chemical class.

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |

| Nicotinamide Derivative (16g) | Candida albicans (Fluconazole-resistant) | 0.125–1 µg/mL | semanticscholar.org |

| N-phenylbenzamides (3a-e) | Candida albicans | Inhibition zone >18 cm at 25 µg | mdpi.com |

Anticancer and Antiproliferative Research

The search for novel anticancer agents has led to the investigation of diverse chemical scaffolds, including benzamides and nitro-containing molecules. These structures are present in various compounds that exhibit cytotoxicity against cancer cells through multiple mechanisms.

In vitro cytotoxicity assays are a primary method for screening potential anticancer compounds. Studies on molecules structurally related to this compound have shown promising results against several human cancer cell lines.

For example, N-alkyl-nitroimidazole compounds, which also feature a nitro group, have demonstrated significant cytotoxic activity against human breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) cells. openmedicinalchemistryjournal.com The half-maximal lethal concentration (LC₅₀) for these compounds was as low as 16.7 µM in breast cancer cells, indicating considerable potency. openmedicinalchemistryjournal.com

Benzamide derivatives have also been a focus of anticancer research. Novel N-(substituted coumarin-3-yl) benzamides were tested for their antiproliferative effect against the human hepatocellular carcinoma cell line (HepG2), with results indicating potent cytotoxic activity. distantreader.org In some cases, benzamide derivatives may not be directly cytotoxic but can act as chemosensitizers. One novel benzamide was found to reverse multidrug resistance in colon cancer cells by inhibiting the ABCG2 transporter, thereby restoring the efficacy of conventional chemotherapeutic drugs. nih.gov

These findings highlight the potential of the this compound structure as a template for developing new anticancer agents, either as direct cytotoxic compounds or as modulators of drug resistance.

Table 4: In Vitro Cytotoxicity of Related Nitro- and Benzamide Compounds on Cancer Cell Lines This table presents data for compounds structurally related to this compound to indicate the potential activity of the chemical class.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | LC₅₀ | 16.67 | researchgate.net |

| N-ethyl-nitroimidazole | A549 (Lung) | LC₅₀ | 14.67 | researchgate.net |

| N-propyl-nitroimidazole | MDA-MB-231 (Breast) | LC₅₀ | 21.50 | researchgate.net |

| N-(substituted coumarin-3-yl) benzamide (8a) | HepG2 (Liver) | IC₅₀ | Potent Activity Reported | distantreader.org |

Exploration of Specific Molecular Targets (e.g., PARP-1, VEGFR-1/2)

Direct studies identifying specific molecular targets such as Poly(ADP-ribose) polymerase-1 (PARP-1) or Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1/2) for this compound are not extensively available in the current body of scientific literature. However, the broader class of benzamide derivatives has been the subject of investigation for their potential to interact with various cellular targets, including enzymes involved in cancer progression. For instance, the National Cancer Institute (NCI) has screened numerous benzamide derivatives for their cytotoxic effects against human tumor cell lines, suggesting that this chemical scaffold is of interest in oncology research.

PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Its over-activation in response to significant DNA damage can deplete cellular energy stores and lead to cell death. nih.gov The inhibition of PARP-1 is a validated therapeutic strategy in certain cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA mutations. While some PARP inhibitors are in clinical use, research into novel inhibitors continues. nih.govresearchgate.net Although a direct interaction between this compound and PARP-1 has not been documented, the benzamide core is a feature of some known PARP inhibitors. For example, 3-aminobenzamide (B1265367) is a well-known PARP inhibitor. nih.gov This suggests that substituted benzamides could potentially be designed to target this enzyme.

Similarly, VEGFRs are crucial mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a key mechanism for several anti-cancer drugs. The potential for benzamide derivatives to act as VEGFR inhibitors is an area of active research, though specific data for this compound is lacking.

Other Pharmacological Research Areas

The potential antiviral activity of this compound has not been specifically reported. However, the broader family of benzamide derivatives has demonstrated promise as antiviral agents. Studies have shown that certain N-phenylbenzamide derivatives can inhibit the replication of various viruses. For example, a series of novel N-phenylbenzamide derivatives were synthesized and showed in vitro activity against several strains of Enterovirus 71 (EV 71), the causative agent of hand-foot-and-mouth disease. researchgate.netnih.gov In one study, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound with low micromolar inhibitory concentrations against different EV 71 strains. nih.gov Another study focused on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the lifecycle of viruses such as Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. researchgate.net These findings suggest that the benzamide scaffold is a viable starting point for the development of novel antiviral therapeutics.

While specific studies on the cholinesterase inhibition kinetics of this compound are not available, research on structurally related compounds suggests potential activity. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, and their inhibition is a key strategy for treating Alzheimer's disease. nih.govmdpi.com

A study on a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain revealed potent AChE inhibitory activity. nih.gov One of the picolinamide derivatives demonstrated a mixed-type inhibition against AChE, indicating that it can bind to both the catalytic and peripheral sites of the enzyme. nih.gov Furthermore, a closely related analog, N-(2,6-dimethylphenyl)-4-nitrobenzamide, has been shown to possess significant anticonvulsant activity in the maximal electroshock-induced seizure (MES) test in mice, with a protective index of 5.2. nih.gov This biological activity suggests an interaction with neuronal enzymes or receptors, though the specific targets were not identified as cholinesterases in that study.

| Compound | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| Picolinamide Derivative 7a | Acetylcholinesterase (AChE) | IC50: 2.49 ± 0.19 μM | nih.gov |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Not Specified (Anticonvulsant Activity) | ED50 (MES test): 31.8 μmol/kg | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Not Specified (Anticonvulsant Activity) | ED50 (MES test): 90.3 μmol/kg | nih.gov |

There is no direct evidence of this compound modulating ubiquitin signaling. However, research into similar compounds provides a potential link. A recent study designed and synthesized a series of 4-(2-nitrophenoxy)benzamide derivatives as potential inhibitors of deubiquitinase (DUB) enzymes. researchgate.net DUBs are key regulators of the ubiquitin system, which is involved in a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction. The inhibition of viral DUBs has emerged as a novel antiviral strategy. researchgate.net The designed compounds in the study showed potent antiviral activities against several viruses, which was attributed to their DUB inhibitory potential. researchgate.net This suggests that the benzamide scaffold, particularly with a nitro-substituted phenyl ring, could be a promising framework for developing modulators of the ubiquitin signaling pathway.

While there are no specific studies on the interaction of this compound with photosynthetic systems, research on related anilide compounds has demonstrated such activity. A study of various N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides found that they could inhibit photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.com The most active compounds in this series were N-(3,5-difluorophenyl)-, N-(3,5-dimethylphenyl)-, N-(2,5-difluorophenyl)-, and N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides, with IC50 values around 10 µM. mdpi.com The study concluded that these compounds inhibit PET in photosystem II and that their activity is dependent on the substitution pattern on the anilide ring and the lipophilicity of the molecule. mdpi.com This indicates that dimethylphenyl-substituted amides have the potential to interact with components of the photosynthetic apparatus.

| Compound Class | Biological System | Observed Effect | Reference |

|---|---|---|---|

| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | Spinach Chloroplasts | Inhibition of Photosynthetic Electron Transport (PET) in Photosystem II | mdpi.com |

Mechanistic Role of the Nitro Functional Group in Biological Action

The nitro (NO₂) group is a significant functional group in medicinal chemistry that can profoundly influence the biological activity of a molecule. nih.govresearchgate.net Its strong electron-withdrawing nature can alter the electronic distribution within a molecule, affecting its polarity, stability, solubility, and binding affinity to biological targets. nih.govsvedbergopen.com

In many biologically active nitro compounds, the nitro group acts as a pharmacophore, but it can also be a toxicophore. nih.govresearchgate.net The biological effects of nitro compounds often depend on the enzymatic reduction of the nitro group within cells. nih.gov This reduction can proceed through one- or two-electron mechanisms. The sequential two-electron reduction of a nitro group leads to the formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately to an amine. nih.gov The nitroso and hydroxylamine intermediates can be reactive and may interact with cellular macromolecules. nih.gov

A one-electron reduction produces a nitro radical anion, which is unstable. nih.gov In the case of some antimicrobial agents, such as 5-nitroimidazoles, this reduction is a crucial activation step, leading to the formation of a short-lived nitro anion radical that is responsible for the compound's cytotoxic effects on microorganisms. nih.gov

The nitro group can also enhance a drug's ability to target specific pathogens or tissues. svedbergopen.com For example, it can contribute to selective toxicity or, in some cases, lead to the release of nitric oxide, which has vasodilatory effects. svedbergopen.com In the context of this compound, the nitro group is expected to significantly impact its electronic properties and its potential interactions with biological targets, possibly through metabolic activation or by influencing its binding to enzymes or receptors. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design of N 2,3 Dimethylphenyl 4 Nitrobenzamide Derivatives

Impact of Substituent Modifications on Biological Activities

The biological activity of nitro-containing compounds is significantly influenced by the nitro group (NO₂), which is a potent electron-withdrawing moiety. nih.gov This group can alter the polarity and electronic properties of the molecule, which may facilitate interactions with nucleophilic sites within biological targets like proteins and enzymes. nih.govmdpi.com The placement and chemical environment of the nitro group, as well as other substituents on both the benzoyl and aryl rings, are critical determinants of the compound's efficacy and mechanism of action.

Research into various nitrobenzamide derivatives has demonstrated that the position of the nitro group is crucial. For instance, in the context of antimycobacterial agents, relocating a nitro group from a 3,5-dinitro substitution pattern to a 4-position can lead to a significant decrease in activity. mdpi.com This highlights the sensitivity of the biological target to the electronic and steric profile of the benzamide (B126) ring.

Modifications on the N-aryl portion of the molecule also play a pivotal role. Studies on related N-(alkyl/aryl)-4-nitrobenzamide series have shown that the nature of the substituents on the phenyl ring can dramatically affect biological outcomes. For example, in a series of antidiabetic agents, the presence of both an electron-donating group (like methyl, -CH₃) and an electron-withdrawing group (like nitro, -NO₂) on the N-phenyl ring was found to strongly favor inhibitory activity against enzymes such as α-glucosidase. nih.gov This suggests that a specific electronic distribution on the N-aryl ring is necessary for optimal interaction with the target protein. Conversely, replacing the aryl amine with heterocyclic or aliphatic amines, such as n-propyl or butyl amine, often results in diminished activity. nih.gov

Lead Optimization Strategies through Structural Derivatization

Lead optimization involves the iterative process of designing and synthesizing derivatives of a lead compound to improve its therapeutic potential. For the N-(2,3-dimethylphenyl)-4-nitrobenzamide scaffold, this process focuses on systematically altering its constituent parts to enhance target affinity, selectivity, and drug-like properties.

Systematic modification is a cornerstone of lead optimization. This involves making targeted changes to the aryl (the N-2,3-dimethylphenyl group) and the nitrobenzoyl moieties to probe the SAR.

Aryl Moiety Modification: The N-phenyl ring is a key area for modification. In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives designed as antidiabetic agents, various substitutions were made on the N-aryl ring. The results indicated that specific substitution patterns were highly effective. For instance, compound 5o , which features a 2-methyl-5-nitro substitution on the N-phenyl ring, was identified as the most potent compound against α-glucosidase. nih.gov The combination of a methyl group (electron-donating) and a nitro group (electron-withdrawing) on this ring was found to be particularly beneficial for activity. nih.gov

| Compound | N-Aryl Substituent | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|---|

| 5o | 2-Methyl-5-nitrophenyl | 15.20 ± 0.12 | 19.80 ± 0.25 |

| 5u | Pyridin-2-yl (Heterocyclic) | 89.04 ± 1.76 | 38.20 ± 0.34 |

| 5s | n-Propyl (Aliphatic) | 106.23 ± 0.61 | 48.05 ± 0.23 |

| Acarbose (Standard) | N/A | 70.50 ± 1.25 | 120.50 ± 2.50 |

Nitrobenzoyl Moiety Modification: The nitrobenzoyl ring is another critical component for derivatization. In a series of 4-substituted-3-nitrobenzamide derivatives evaluated for antitumor activity, modifications at the 4-position of the benzoyl ring led to compounds with potent inhibitory effects. nih.gov Although the parent compound in this study was a 3-nitrobenzamide, the findings provide valuable insights into how substitutions on the benzoyl ring can modulate activity. For example, the introduction of different substituents resulted in compounds with varying potencies against several cancer cell lines. Compound 4a showed strong inhibitory activity against HCT-116, MDA-MB435, and HL-60 cell lines, while compounds 4g , 4l , 4m , and 4n were particularly potent against MDA-MB435 and HL-60 cells. nih.gov

| Compound | GI₅₀ (µM) vs. HCT-116 | GI₅₀ (µM) vs. MDA-MB435 | GI₅₀ (µM) vs. HL-60 |

|---|---|---|---|

| 4a | 2.111 | 1.904 | 2.001 |

| 4g | >100 | 1.008 | 1.993 |

| 4l | 13.21 | 3.586 | 3.778 |

| 4m | 10.15 | 2.506 | 3.001 |

| 4n | 15.33 | 2.011 | 2.887 |

Rational drug design utilizes the understanding of SAR and the structure of the biological target to create more potent and selective inhibitors. This approach moves beyond trial-and-error by incorporating computational methods like molecular docking and molecular dynamics simulations to predict how a designed molecule will interact with its target. nih.gov

For nitrobenzamide derivatives, rational design can guide modifications to enhance binding affinity and optimize pharmacokinetic properties. For instance, molecular docking studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the active site residues of a target enzyme. nih.gov In the development of antidiabetic agents, docking simulations helped to rationalize why compound 5o , with its specific substitution pattern, exhibited superior activity. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Assessment as a Pharmacophore for Novel Therapeutic Agents

The benzamide (B126) scaffold is a well-established pharmacophore in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities. researchgate.netnih.gov Benzamide derivatives have been explored for their potential as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. nanobioletters.com The versatility of the benzamide moiety stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets. researchgate.net

The 4-nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the benzamide scaffold. ontosight.aisvedbergopen.com This can modulate the compound's binding affinity and reactivity. In medicinal chemistry, the nitro group has been incorporated into various drug candidates and can contribute to their therapeutic effects. svedbergopen.comnih.govresearchgate.net For instance, the presence of a nitro group has been associated with anticonvulsant and photosynthetic inhibitory activities in certain classes of compounds. nih.govnih.gov Therefore, the combination of these three structural features in N-(2,3-dimethylphenyl)-4-nitrobenzamide suggests its potential as a pharmacophore for the development of novel therapeutic agents targeting a variety of biological pathways.

Strategic Approaches for New Drug Candidate Development

The development of new drug candidates based on the this compound scaffold can be approached through several strategic avenues, leveraging established medicinal chemistry principles.

One primary strategy involves structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This can include:

Modification of the N-phenyl ring substitution: Altering the position and nature of the methyl groups on the phenyl ring can fine-tune the compound's steric and electronic properties to enhance target binding.

Replacement of the nitro group: The nitro group can be substituted with other electron-withdrawing or electron-donating groups to explore the structure-activity relationship (SAR) and potentially mitigate any toxicity concerns associated with the nitro moiety. nih.gov

Alterations to the benzamide core: The core structure itself can be modified, for example, by introducing substituents on the benzoyl ring to explore new interactions with the target.

Another strategic approach is the application of bioisosterism , where functional groups are replaced with other groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or ADME profile. For instance, the nitro group could be replaced by a cyano or a sulfone group.

Fragment-based drug design and computational modeling can also be employed to guide the development of new drug candidates. By identifying the key binding interactions of the this compound pharmacophore with a specific biological target, novel derivatives with improved affinity and selectivity can be designed and synthesized. nih.gov

Comparative Analysis with Structurally Related Benzamide Scaffolds

Due to the limited direct research on this compound, a comparative analysis with structurally related compounds is essential to infer its potential biological activities. A key study by Bailleux et al. (1995) investigated the anticonvulsant properties of a series of 4-nitro-N-phenylbenzamides. nih.govucl.ac.be This series included N-(2,6-dimethylphenyl)-4-nitrobenzamide, a close structural isomer of the compound of interest.

The study revealed that several 4-nitro-N-phenylbenzamides exhibited significant anticonvulsant activity in the maximal electroshock-induced seizure (MES) test in mice. nih.govucl.ac.be The data for N-(2,6-dimethylphenyl)-4-nitrobenzamide and other related compounds from this study are presented in the table below.

| Compound | ED50 (µmol/kg) in MES Test | TD50 (µmol/kg) | Protective Index (PI = TD50/ED50) |

|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 |

| Phenytoin (B1677684) (Reference Drug) | - | - | - |

The data indicates that N-(2,6-dimethylphenyl)-4-nitrobenzamide is a potent anticonvulsant in the MES test, with an ED50 of 31.8 µmol/kg and a Protective Index (PI) of 5.2. nih.govucl.ac.be The PI, which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a measure of the compound's safety margin. The activity of N-(2-chloro-6-methylphenyl)-4-nitrobenzamide further highlights that substitutions on the N-phenyl ring significantly influence the anticonvulsant properties. nih.govucl.ac.be

Given the structural similarity between this compound and the active N-(2,6-dimethylphenyl)-4-nitrobenzamide, it is plausible that the former may also exhibit anticonvulsant activity. The difference in the methyl group positions (2,3- vs. 2,6-) would likely affect the conformation of the molecule and its interaction with the biological target, potentially leading to variations in potency and toxicity.

Other research on benzamide derivatives has highlighted their potential as inhibitors of various enzymes and receptors. For instance, different benzamide scaffolds have been investigated as glucokinase activators for the treatment of diabetes, inhibitors of photosynthetic electron transport, and as anti-inflammatory and antimicrobial agents. nanobioletters.comnih.govnih.govresearchgate.net The specific biological activity of this compound would need to be determined through experimental studies.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-arylbenzamides, including N-(2,3-dimethylphenyl)-4-nitrobenzamide, is a cornerstone of many chemical research endeavors. While traditional methods for amide bond formation are well-established, often involving the acylation of an amine with a carboxylic acid derivative, the future of synthesizing this compound lies in the development of more sustainable and efficient methodologies. Current research highlights a move away from harsh reagents and high temperatures, which are often associated with conventional techniques.

Future synthetic strategies are anticipated to focus on green chemistry principles. This includes the exploration of enzymatic catalysis, which can offer high selectivity and operate under mild conditions, thereby reducing energy consumption and waste generation. Another promising avenue is the use of microwave-assisted synthesis, a technique that can significantly shorten reaction times and improve yields. Furthermore, the development of novel catalytic systems, potentially utilizing earth-abundant metals, could provide more environmentally friendly alternatives to traditional catalysts. The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also minimize environmental impact.

A standard laboratory-scale synthesis for this compound would likely involve the reaction of 2,3-dimethylaniline (B142581) with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The 4-nitrobenzoyl chloride itself is typically prepared from 4-nitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, optimization of reaction parameters (solvent, temperature). |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Development of optimized microwave protocols, solvent-free reaction conditions. |

| Novel Catalysis | Use of greener and more abundant catalysts, improved reaction efficiency. | Design of novel catalysts (e.g., based on iron or copper), catalyst recycling strategies. |

| Electrochemical Synthesis | Avoidance of stoichiometric reagents, potential for high efficiency. | Development of selective electrochemical methods for amide bond formation. |

Integration of Advanced Computational Techniques for Predictive Drug Design

Computational chemistry offers powerful tools to predict the biological activity and physicochemical properties of molecules like this compound before their synthesis, thereby accelerating the drug discovery process. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are integral to modern drug design.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active site of a biological target. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. For instance, studies on structurally similar N-arylbenzamides have utilized molecular docking to investigate their interactions with enzymes like protein kinases.

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment. These simulations can help to assess the stability of the binding pose predicted by docking and to identify key interactions that contribute to binding.

DFT studies can be used to calculate the electronic properties of this compound, such as its molecular orbital energies and electrostatic potential. This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-likeness of the compound at an early stage, helping to identify potential liabilities that could hinder its development as a therapeutic agent.

Table 2: Advanced Computational Techniques in the Study of this compound

| Technique | Application | Predicted Outcomes |

| Molecular Docking | Virtual screening, binding mode prediction. | Binding affinity, key interacting residues. |

| Molecular Dynamics (MD) Simulations | Assessment of complex stability, dynamic behavior analysis. | Stability of binding pose, identification of stable interactions. |

| Density Functional Theory (DFT) | Calculation of electronic properties. | Molecular orbital energies, electrostatic potential, reactivity indices. |

| In Silico ADMET Prediction | Early assessment of drug-like properties. | Absorption, distribution, metabolism, excretion, and toxicity profiles. |

Identification of Unexplored Biological Targets and Therapeutic Niches

The N-arylbenzamide scaffold is present in a wide range of biologically active compounds, suggesting that this compound could have potential therapeutic applications. Research into related nitrobenzamides and N-arylbenzamides has revealed a spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. nih.gov

The nitro group is a key feature in many antimicrobial compounds, and its presence in this compound suggests potential activity against various pathogens. nih.gov For example, some nitrobenzamide derivatives have shown activity against Mycobacterium tuberculosis. mdpi.com Further research could explore its efficacy against a broad panel of bacteria and fungi, and investigate its mechanism of action, which for many nitroaromatics involves bioreduction to reactive nitrogen species that can damage cellular components. nih.gov

In the realm of oncology, the N-phenylbenzamide structure is found in several anticancer agents. researchgate.netresearchgate.net Studies have shown that derivatives of this class can inhibit the growth of various cancer cell lines. nih.govorientjchem.org Future investigations could assess the cytotoxic activity of this compound against a range of human cancer cell lines and explore its potential to inhibit specific cancer-related targets, such as protein kinases or carbonic anhydrases. nih.gov

Furthermore, a study on 4-nitro-N-phenylbenzamides revealed anticonvulsant properties, with N-(2,6-dimethylphenyl)-4-nitrobenzamide showing notable efficacy in preclinical models. nih.gov This suggests that this compound should also be evaluated for its potential as an anticonvulsant agent.

Cross-Disciplinary Applications in Materials Science and Beyond

Beyond its potential biological applications, the molecular structure of this compound lends itself to exploration in the field of materials science. The rigid aromatic core and the presence of polar groups suggest that this compound and its derivatives could exhibit interesting properties for the development of novel organic materials.

One area of potential application is in the field of liquid crystals. The elongated and somewhat rigid structure of N-arylbenzamides is a common feature in molecules that exhibit liquid crystalline phases. rsc.org By modifying the substituents on the phenyl rings, it may be possible to tune the mesomorphic properties of these compounds, leading to the development of new materials for display technologies and other optical applications.

Another potential application is in the area of organic electronics. Organic molecules with extended π-systems and electron-withdrawing or -donating groups are of interest for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitro group in this compound is a strong electron-withdrawing group, which could impart useful electronic properties to the molecule. Research in this area would involve the synthesis of related compounds and the characterization of their optical and electronic properties.

Collaborative Research Frameworks for Comprehensive Compound Characterization

A comprehensive understanding of this compound and its potential applications will require a collaborative, interdisciplinary approach. The complexity of modern scientific research necessitates the integration of expertise from various fields to fully characterize a compound and translate fundamental discoveries into practical applications.

Effective research frameworks would involve close collaboration between synthetic chemists, computational chemists, biologists, pharmacologists, and materials scientists. Synthetic chemists would focus on developing efficient and sustainable methods for producing the compound and its analogues. Computational chemists would use predictive modeling to guide the design of new derivatives with improved properties. Biologists and pharmacologists would then evaluate the biological activity of these compounds and elucidate their mechanisms of action. Simultaneously, materials scientists could investigate the physical and chemical properties of these molecules for potential applications in advanced materials.

Such collaborative efforts, often facilitated by joint funding initiatives and shared research platforms, are essential for accelerating the pace of discovery and innovation. By bringing together diverse perspectives and technical skills, the scientific community can unlock the full potential of promising molecules like this compound.

Q & A

Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-4-nitrobenzamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step reaction starting with:

Acylation : Reacting 2,3-dimethylaniline with 4-nitrobenzoyl chloride in anhydrous dichloromethane or toluene under nitrogen atmosphere.

Base Addition : Triethylamine (3 equivalents) is added to neutralize HCl byproducts.

Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) yields the pure product (mp 165–167°C) .

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Stoichiometry : Excess 4-nitrobenzoyl chloride (1.2 equivalents) ensures complete conversion.

Q. Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | >85% yield |

| Solvent Purity | ≥99.9% | Reduces byproducts |

| Anhydrous Conditions | Strictly maintained | Prevents hydrolysis |

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

X-ray Diffraction (XRD) :

- Single-crystal XRD (MoKα radiation, λ = 0.71073 Å) resolves the dihedral angle (85.9°) between aromatic rings and hydrogen-bonded C(4) chains (space group P2₁/c) .

- Crystallographic Data :

| Parameter | Value |

|---|---|

| a-axis | 8.1723 Å |

| b-axis | 19.3923 Å |

| c-axis | 9.3170 Å |

| β-angle | 111.78° |

NMR Spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J = 8.8 Hz, 2H, nitrobenzamide), δ 7.70 (d, J = 8.8 Hz, 2H), δ 7.20–7.05 (m, 3H, dimethylphenyl) .

Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calcd. 299.12, observed 299.10 .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticonvulsant potential of this compound, considering structural analogs?

Methodological Answer:

In Vivo Models :

- Maximal Electroshock (MES) Test : Administer compound (30–100 mg/kg i.p.) to mice; measure seizure suppression.

- Subcutaneous Pentylenetetrazol (scPTZ) Test : Assess ED₅₀ values for comparison with phenytoin .

Key Metrics :

| Parameter | N-(2,6-Dimethylphenyl) Analog | Target Compound (Expected) |

|---|---|---|

| MES ED₅₀ | 31.8 µmol/kg | 25–40 µmol/kg (predicted) |

| Protective Index (PI) | 5.2 | >6.0 (optimized) |

Structural Modifications : Introduce halogen substituents (e.g., Cl at position 2) to enhance blood-brain barrier permeability .

Q. What computational strategies are effective in predicting binding affinity to neurological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to dock the compound into voltage-gated sodium channels (PDB: 6AGF).

- Key Interactions : Nitro group forms hydrogen bonds with Arg159 and hydrophobic contacts with Phe176 .

Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Metrics : Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

QSAR Modeling :

Q. How should researchers address discrepancies in biological activity data between structurally similar benzamide derivatives?

Methodological Answer:

Data Contradiction Analysis :

- Case Study : N-(2,6-dimethylphenyl)-4-nitrobenzamide shows PI = 5.2, while a 2-chloro analog exhibits PI = 11.8 .

- Root Cause : Steric effects from ortho-substituents alter target engagement.

Experimental Replication :

- Standardize assay conditions (e.g., animal strain, dosing route) across labs.

- Control Parameters :

| Variable | Impact on Activity |

|---|---|

| Animal Age | ±15% variability |

| Fasting State | Alters bioavailability |

Meta-Analysis : Use multivariate regression to isolate substituent effects (e.g., Hammett σ values) .

Q. What are the key considerations in optimizing reaction conditions for large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

Scale-Up Challenges :

- Heat Dissipation : Use jacketed reactors to maintain ≤5°C during exothermic acylation.

- Catalyst Loading : Reduce triethylamine to 2.5 equivalents to minimize waste .

Purification at Scale :

- Solvent Recycling : Distill and reuse hexane/ethyl acetate mixtures.

- Crystallization : Slow cooling (0.5°C/min) yields >99% purity crystals .

Q. What are the primary degradation pathways observed under various storage conditions, and how can stability be enhanced?

Methodological Answer:

Degradation Pathways :

- Hydrolysis : Amide bond cleavage in humid environments (t₁/₂ = 14 days at 40°C/75% RH).

- Photolysis : Nitro group reduction under UV light (λ = 254 nm) .

Stabilization Strategies :

| Condition | Mitigation Strategy | Shelf-Life Extension |

|---|---|---|

| Humidity | Desiccant (silica gel) | 6→12 months |

| Light | Amber glass storage | Prevents photolysis |

| Temperature | –20°C storage | Reduces hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.